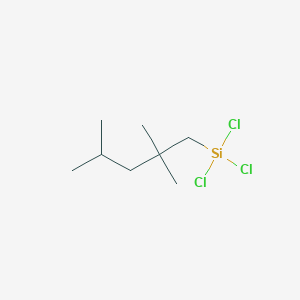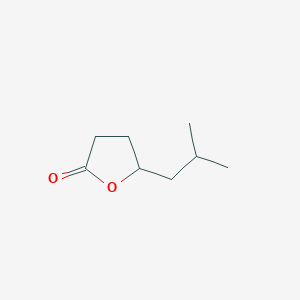
1-Methyl-3-hydroxy-2(1H)-pyridinone
Vue d'ensemble
Description
1-Methyl-3-hydroxy-2(1H)-pyridinone is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the third position and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-hydroxy-2(1H)-pyridinone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxy-2-pyridone with methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 1-methyl-3-hydroxy-2-pyridinol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: 1-Methyl-3-oxo-2(1H)-pyridinone.
Reduction: 1-Methyl-3-hydroxy-2-pyridinol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-3-hydroxy-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism by which 1-Methyl-3-hydroxy-2(1H)-pyridinone exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methylpyridine: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at a different position.
1-Methyl-2-pyridone: Lacks the hydroxyl group.
Uniqueness: 1-Methyl-3-hydroxy-2(1H)-pyridinone is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
IUPAC Name |
3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKDWRYJPHUXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172973 | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-01-6 | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the linker in tetradentate Me-3,2-HOPO ligands influence their efficacy in chelating Uranyl ions?
A1: Research has shown a correlation between the length of the diamine linker in tetradentate Me-3,2-HOPO ligands and their effectiveness in binding Uranyl ions. These ligands, composed of two Me-3,2-HOPO groups linked by a diamine, coordinate with Uranyl in a pentagonal bipyramidal geometry, with the ligand occupying the equatorial plane []. The diamine linker's length influences the dihedral angle between the two pyridinone rings, affecting the overall "ruffled" shape of the molecule []. This structural variation impacts the ligand's in vivo activity, with physical parameters of the Uranyl complex, such as NMR chemical shifts, correlating with linker length [].
Q2: Why are Cerium(IV) complexes studied as models for Plutonium(IV) sequestration by Me-3,2-HOPO ligands?
A2: Cerium(IV) complexes are investigated as analogs for Plutonium(IV) due to their similar chemical properties and coordination behavior []. Both Cerium(IV) and Plutonium(IV) are tetravalent actinides with comparable ionic radii, leading to similar coordination geometries and thermodynamic properties with ligands like Me-3,2-HOPO []. This makes Cerium(IV) a valuable model for understanding the behavior of Plutonium(IV) complexes, especially in the context of developing sequestering agents, while circumventing the radioactivity concerns associated with Plutonium []. Studies have shown that Me-3,2-HOPO ligands form extraordinarily stable complexes with Cerium(IV), suggesting similarly high stability constants for analogous Plutonium(IV) complexes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)





![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)


